(R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate
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Overview
Description
(R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate: is a complex organic compound with a unique structure that includes a fluorene moiety and a hydroxylated phenyl group
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : Its derivatives can be used in the study of biological systems, such as enzyme inhibition or receptor binding studies.
Industry: : It can be used in material science for the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorene core. One common approach is to start with fluorene itself and introduce the necessary functional groups through a series of reactions. The hydroxyl groups on the phenyl ring can be introduced using hydroxylation reactions, while the carbamate group can be formed through a reaction with an appropriate carbamoyl chloride or isocyanate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The carbamate group can be reduced to form amines or other reduced derivatives.
Substitution: : The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines, alcohols, and other reduced derivatives.
Substitution: : Derivatives with different functional groups replacing the hydroxyl groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied and the specific derivatives being used.
Comparison with Similar Compounds
This compound is unique due to its specific structure and functional groups. Similar compounds might include other fluorene derivatives or compounds with similar carbamate groups. the presence of the hydroxylated phenyl group and the specific stereochemistry of the compound make it distinct.
List of Similar Compounds
9H-Fluoren-9-ylmethyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate
4,4'- (9H-Fluorene-9,9-diyl)bis(2-methylphenol)
**9H-Fluoren-9-ylmethyl
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-13-22(15-9-11-16(26)12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,25-26H,13-14H2,(H,24,27)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHNIKBWIBSCDZ-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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